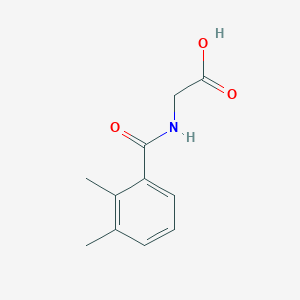

2,3-Dimethylhippuric acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-[(2,3-dimethylbenzoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-7-4-3-5-9(8(7)2)11(15)12-6-10(13)14/h3-5H,6H2,1-2H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTDMPTIWIYCVAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)NCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588461 | |

| Record name | N-(2,3-Dimethylbenzoyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187980-99-0 | |

| Record name | N-(2,3-Dimethylbenzoyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187980-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,3-Dimethylbenzoyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Derivations of Dimethylhippuric Acids

Chemical Synthesis Pathways for Dimethylhippuric Acid Isomers

The synthesis of 2,3-dimethylhippuric acid, a notable metabolite, is primarily achieved through pathways analogous to those used for other hippuric acid isomers. These methods generally involve the formation of an amide bond between a dimethylbenzoic acid moiety and the amino acid glycine (B1666218).

Preparation from Corresponding Benzoic Acids

A primary route to 2,3-dimethylhippuric acid involves the direct coupling of 2,3-dimethylbenzoic acid with glycine. This process mimics the biological conjugation that occurs in vivo. The synthesis begins with the preparation of the requisite 2,3-dimethylbenzoic acid. This precursor can be synthesized through methods such as the oxidation of 2,3-dimethyltoluene or via a Friedel-Crafts acylation of toluene (B28343) followed by an oxidation step. ontosight.ai

Once 2,3-dimethylbenzoic acid is obtained, it can be activated to facilitate the reaction with glycine. In biological systems, this activation is achieved through the formation of a Coenzyme A (CoA) thioester, specifically 2,3-dimethylbenzoyl-CoA, a reaction catalyzed by acyl-CoA synthetase. Subsequently, glycine N-acyltransferase (GLYAT) mediates the transfer of the 2,3-dimethylbenzoyl group to glycine, yielding 2,3-dimethylhippuric acid. While this enzymatic approach is relevant in a biological context, chemical synthesis in the laboratory typically employs coupling agents to facilitate the amide bond formation.

Reaction of Acid Chlorides with Glycine Conjugation

A highly effective and common laboratory method for synthesizing 2,3-dimethylhippuric acid is through the reaction of 2,3-dimethylbenzoyl chloride with glycine. This classic approach, a variation of the Schotten-Baumann reaction, provides a direct pathway to the desired N-acyl glycine. brainly.comijsr.net

The initial step in this synthesis is the conversion of 2,3-dimethylbenzoic acid to its more reactive acid chloride derivative. This is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂), often in an inert solvent like benzene (B151609). This reaction proceeds with high efficiency, with yields of 2,3-dimethylbenzoyl chloride reported to be around 92%. prepchem.com

The resulting 2,3-dimethylbenzoyl chloride is then reacted with glycine in an alkaline aqueous medium. brainly.com The base, commonly sodium hydroxide (B78521) or potassium carbonate, serves to deprotonate the amino group of glycine, increasing its nucleophilicity, and also to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. ijsr.net To minimize the potential for side reactions, such as the formation of dipeptides, alternative bases like diisopropylethylamine can be employed. cdnsciencepub.com The final product, 2,3-dimethylhippuric acid, can then be isolated and purified.

| Reactant 1 | Reactant 2 | Reagent | Product | Reported Yield |

| 2,3-Dimethylbenzoic Acid | Thionyl Chloride | - | 2,3-Dimethylbenzoyl Chloride | 92% prepchem.com |

| 2,3-Dimethylbenzoyl Chloride | Glycine | aq. NaOH / K₂CO₃ | 2,3-Dimethylhippuric Acid | Good ijsr.net |

Derivatization Methods for Research Applications

The chemical structure of 2,3-dimethylhippuric acid offers several sites for derivatization, enabling its modification for various research purposes, particularly in analytical chemistry and drug discovery.

One significant application of derivatization is to enhance the analytical detection of hippuric acid and its analogs. For instance, N-acyl glycines can be derivatized with 3-nitrophenylhydrazine (B1228671) in an aqueous solution. nih.govacs.orgacs.orgnih.gov This derivatization improves the retention of these compounds on reversed-phase liquid chromatography columns and enhances their detection by mass spectrometry, which is particularly useful for metabolomics studies. nih.govacs.orgacs.orgnih.gov

Another common derivatization strategy involves the esterification of the carboxylic acid group. For gas chromatography (GC) analysis, hippuric acids are often converted to their more volatile methyl esters. This can be achieved by reaction with methanol (B129727) in an acidic medium, providing a cost-effective and reliable method for quantitative analysis in biological samples.

Furthermore, the core structure of hippuric acid serves as a scaffold for the synthesis of more complex molecules with potential biological activity. The hippuric acid backbone can be elaborated to create novel heterocyclic compounds. For example, hippuric acid derivatives have been used as starting materials in the synthesis of pyrazole (B372694) derivatives with antimicrobial properties. researchgate.netasianpubs.org

Exploration of Novel Dimethylhippuric Acid Derivatives

The exploration of novel derivatives of hippuric acids, a class to which 2,3-dimethylhippuric acid belongs, is an active area of research, primarily driven by the search for new therapeutic agents. The hippuric acid motif is seen as a valuable building block in medicinal chemistry.

One avenue of exploration is the synthesis of oxazole-5(4H)-one derivatives. These compounds can be prepared through the cyclization of hippuric acid derivatives with various benzaldehydes. Some of these novel oxazolone (B7731731) structures have demonstrated significant antioxidant activity in in-vitro assays.

In a similar vein, researchers have synthesized novel rhodanine-3-hippuric acid derivatives. These compounds, designed as potential inhibitors of aldose reductase, an enzyme implicated in diabetic complications, have shown promising inhibitory activity in biological evaluations.

Metabolic Pathways and Biotransformation of Precursors

Biotransformation of Trimethylbenzenes to Dimethylhippuric Acids

The metabolic conversion of trimethylbenzenes (TMBs) into their corresponding dimethylhippuric acids is a well-established detoxification pathway in mammals, including humans. This process can be broken down into three principal stages: hydroxylation, oxidation, and finally, conjugation with the amino acid glycine (B1666218).

Hydroxylation of Trimethylbenzenes to Dimethylbenzyl Alcohols

The initial and rate-limiting step in the metabolism of TMBs is the hydroxylation of one of the methyl groups attached to the benzene (B151609) ring. This reaction is catalyzed by the cytochrome P450 mixed-function oxidase system, predominantly found in the liver. The enzyme introduces a hydroxyl group (-OH) onto a methyl group, transforming the TMB isomer into a dimethylbenzyl alcohol. In the case of 1,2,3-TMB, this results in the formation of 2,3-dimethylbenzyl alcohol.

Oxidation of Dimethylbenzyl Alcohols to Dimethylbenzoic Acids

Following hydroxylation, the newly formed dimethylbenzyl alcohol undergoes further oxidation. This two-step process, mediated by alcohol and aldehyde dehydrogenases, converts the alcohol first into an aldehyde and subsequently into a carboxylic acid. For 2,3-dimethylbenzyl alcohol, this oxidation cascade yields 2,3-dimethylbenzoic acid. This conversion is a critical step as it creates the necessary functional group for the final conjugation reaction.

Glycine Conjugation of Dimethylbenzoic Acids to Dimethylhippuric Acids

The final step in the formation of dimethylhippuric acids is the conjugation of the dimethylbenzoic acid intermediate with the amino acid glycine. nih.gov This reaction, catalyzed by the enzyme glycine N-acyltransferase, involves the formation of an amide bond between the carboxyl group of the dimethylbenzoic acid and the amino group of glycine. nih.gov This conjugation significantly increases the water solubility of the molecule, facilitating its efficient elimination from the body via urine. The product of this reaction with 2,3-dimethylbenzoic acid is 2,3-dimethylhippuric acid.

Isomer-Specific Metabolic Yields

The efficiency of this metabolic pathway varies depending on the specific isomer of trimethylbenzene. The urinary excretion of dimethylhippuric acid isomers serves as a reliable indicator of TMB exposure. researchgate.net Studies in humans have demonstrated distinct metabolic yields for each of the three TMB isomers. researchgate.net

For instance, exposure to 1,2,3-TMB results in the excretion of approximately 11% of the absorbed dose as dimethylhippuric acids within 24 hours. researchgate.net In contrast, about 22% of inhaled 1,2,4-TMB is excreted as dimethylhippuric acids in the same timeframe, primarily as 3,4-DMHA. researchgate.net The metabolism of 1,3,5-TMB to 3,5-dimethylhippuric acid is the least efficient, with only about 3% of the absorbed amount being excreted as such. researchgate.net In rats, a significantly higher proportion of orally administered 1,3,5-TMB, around 78%, is excreted as 3,5-DMHA, while only 17% of 1,2,3-TMB is eliminated as glycine conjugates. nih.gov

Isomer-Specific Metabolic Yields of Dimethylhippuric Acids

| Trimethylbenzene Isomer | Primary Dimethylhippuric Acid Metabolite(s) | Metabolic Yield in Humans (% of absorbed dose excreted in 24h) | Metabolic Yield in Rats (% of oral dose) |

|---|---|---|---|

| 1,2,3-Trimethylbenzene (1,2,3-TMB) | 2,3-Dimethylhippuric Acid (2,3-DMHA) | ~11% researchgate.net | ~17% (as glycine conjugates) nih.gov |

| 1,2,4-Trimethylbenzene (B165218) (1,2,4-TMB) | 3,4-Dimethylhippuric Acid (3,4-DMHA) and 2,4-Dimethylhippuric Acid (2,4-DMHA) | ~22% (mainly as 3,4-DMHA) researchgate.net | ~30.2% (as 3,4-DMHA) nih.gov |

| 1,3,5-Trimethylbenzene (1,3,5-TMB) | 3,5-Dimethylhippuric Acid (3,5-DMHA) | ~3% researchgate.net | ~78% nih.gov |

Influence of Co-exposure on Trimethylbenzene Metabolism and Dimethylhippuric Acid Formation

In real-world scenarios, exposure to trimethylbenzenes often occurs in the context of mixed solvent environments, which can significantly influence their metabolism. Co-exposure to other aromatic hydrocarbons, such as toluene (B28343) and xylene, can lead to metabolic interactions. researchgate.netmdpi.com These compounds are also metabolized by the cytochrome P450 enzyme system, leading to competitive inhibition. mdpi.comresearchgate.net

When multiple substrates compete for the same enzyme, the metabolism of each can be slowed down. This mutual inhibition can result in a decreased rate of formation of dimethylhippuric acids and potentially lead to an accumulation of the parent trimethylbenzene compounds in the body. researchgate.net The extent of this inhibition depends on the relative concentrations and affinities of the co-exposed solvents for the metabolizing enzymes. While the principle of competitive inhibition is well-established, specific quantitative data on the impact of co-exposures on the formation of 2,3-DMHA are limited.

Microbial Metabolism and Degradation of Dimethylhippuric Acid

While the mammalian metabolism of TMBs is well-documented, the fate of the resulting dimethylhippuric acids in the environment, particularly their microbial degradation, is less specifically studied. However, based on the degradation of structurally similar compounds like hippuric acid and other aromatic acids, it can be inferred that 2,3-DMHA is susceptible to microbial breakdown.

Soil and aquatic microorganisms possess a wide array of enzymes capable of degrading aromatic compounds. nih.govresearchgate.net The degradation of hippuric acid, for example, is known to be carried out by various bacteria. nih.govsemanticscholar.org These microbes can hydrolyze the amide bond, cleaving hippuric acid into benzoic acid and glycine. acs.org Both of these products can then be further utilized by microorganisms as carbon and nitrogen sources.

Similarly, bacteria capable of degrading alkylbenzoic acids are widespread in the environment. nih.gov The general strategy for the aerobic degradation of such compounds often involves the initial cleavage of the side chains and subsequent opening of the aromatic ring. It is plausible that microbial consortia in soil and water can degrade 2,3-dimethylhippuric acid through a similar series of enzymatic reactions, ultimately mineralizing it to carbon dioxide, water, and inorganic nutrients. The biodegradability of aromatic compounds can be influenced by the degree of substitution on the aromatic ring, with more substituted compounds sometimes exhibiting slower degradation rates. nih.gov

Bacterial Degradation Pathways

The biodegradation of precursors to 2,3-Dimethylhippuric acid, namely o-xylene (B151617) and 2,3-dimethylphenol (B72121), is carried out by a diverse range of bacteria, each employing specific metabolic routes.

The degradation of xylene isomers, including o-xylene, typically begins with the oxidation of one of the methyl groups. scispace.com This initial attack leads to the formation of the corresponding methylbenzyl alcohol, which is further oxidized to a tolualdehyde and then to a toluic acid. scispace.com In the case of o-xylene, this pathway yields 2,3-dimethylbenzoic acid. This carboxylic acid is the direct precursor that, in a host organism, undergoes conjugation with glycine to form 2,3-dimethylhippuric acid. rupahealth.com

Alternatively, some bacterial pathways involve the dioxygenation of the aromatic ring. researchgate.net For 2,3-dimethylphenol, bacteria utilize pathways that hydroxylate the aromatic ring, leading to the formation of a dimethylcatechol. This intermediate is then susceptible to ring cleavage. nih.govresearchgate.net The degradation of phenolic compounds can proceed through either an ortho or meta cleavage pathway, depending on the bacterial strain and its enzymatic machinery. researchgate.netmdpi.com For instance, the bacterium Delftia sp. LCW has been shown to utilize 2,3-dimethylphenol as its sole source of carbon and energy, indicating a complete catabolic pathway for this compound. researchgate.net Various genera of bacteria, including Pseudomonas, Rhodococcus, Acidovorax, and Mycobacterium, have been identified as key players in the degradation of dimethylphenols and xylenes (B1142099). nih.govnih.govnih.govnih.gov

| Bacterial Genus/Species | Precursor Degraded | Key Pathway Type | Reference |

|---|---|---|---|

| Pseudomonas sp. | Dimethylphenols, Xylenes | Meta & Ortho ring cleavage | nih.govresearchgate.netnih.gov |

| Rhodococcus sp. | o-Xylene | Monooxygenation / Dioxygenation | researchgate.netnih.gov |

| Delftia sp. LCW | 2,3-Dimethylphenol | Complete catabolism (sole carbon source) | researchgate.net |

| Mycobacterium neoaurum | 2,6-Dimethylphenol (B121312) (isomer) | para-Hydroxylation | nih.govasm.org |

| Bacillus subtilis | Xylene | Methyl group oxidation | scispace.com |

Enzymatic Mechanisms in Microbial Degradation

The bacterial degradation pathways are driven by a suite of specialized enzymes that catalyze the transformation of aromatic precursors.

The initial step in many xylene degradation pathways is catalyzed by xylene monooxygenase . nih.gov This enzyme hydroxylates one of the methyl groups on the aromatic ring, initiating the oxidative sequence that leads to the formation of a carboxylic acid. scispace.comnih.gov

For phenolic compounds like 2,3-dimethylphenol, the initial enzymatic attack often involves monooxygenases that hydroxylate the ring. For example, the degradation of the related compound 2,6-dimethylphenol in Mycobacterium neoaurum is initiated by a two-component flavin-dependent monooxygenase system, MpdAB. nih.govasm.org This enzyme hydroxylates the phenol (B47542) at the para-position to form 2,6-dimethylhydroquinone. nih.govnih.gov A similar mechanism is proposed for other dimethylphenol isomers. Phenol hydroxylase is another key enzyme that catalyzes the hydroxylation of phenols to catechols, a critical step before ring cleavage. mdpi.com

Once a catechol intermediate (such as a dimethylcatechol) is formed, the aromatic ring is cleaved by catechol dioxygenases . There are two main types:

Catechol 1,2-dioxygenase catalyzes ortho (intradiol) cleavage, breaking the bond between the two hydroxyl-bearing carbons of the catechol ring. mdpi.commdpi.com

Catechol 2,3-dioxygenase catalyzes meta (extradiol) cleavage, breaking the bond adjacent to one of the hydroxyl groups. researchgate.netmdpi.com

The choice between the ortho and meta cleavage pathways is species-specific and determines the subsequent aliphatic intermediates that are funneled into central metabolism. researchgate.netmdpi.com The activity of these enzymes is often induced by the presence of the phenolic substrate. nih.govmdpi.com

| Enzyme | Function | Substrate Class | Reference |

|---|---|---|---|

| Xylene Monooxygenase | Hydroxylation of a methyl group | Xylenes | nih.gov |

| Phenol Hydroxylase / Monooxygenase | Hydroxylation of the aromatic ring to form a catechol or hydroquinone | Phenols, Dimethylphenols | mdpi.comnih.gov |

| Catechol 1,2-Dioxygenase | Ortho (intradiol) cleavage of the catechol ring | Catechols | mdpi.commdpi.com |

| Catechol 2,3-Dioxygenase | Meta (extradiol) cleavage of the catechol ring | Catechols | researchgate.netmdpi.com |

Advanced Analytical Methodologies for Dimethylhippuric Acid Quantification

Chromatographic Techniques for Isomer Separation and Quantification

Chromatography is fundamental to the analysis of dimethylhippuric acid isomers, providing the necessary resolving power to distinguish between structurally similar compounds. The choice between liquid and gas chromatography often depends on the sample matrix, required sensitivity, and the available instrumentation.

HPLC is a robust technique for the determination of dimethylhippuric acids in urine. nih.gov A key advantage of HPLC is its ability to analyze all six isomers of dimethylhippuric acid (DMHA), including 2,3-DMHA, in a single analytical run. nih.gov The development of a successful HPLC method hinges on the careful optimization of the mobile phase gradient, detector settings, and stationary phase chemistry.

To achieve the separation of all six DMHA isomers, a stepwise gradient HPLC system has been proven effective. nih.gov Unlike a linear gradient where the mobile phase composition changes continuously, a stepwise gradient involves distinct changes in composition at specific time points. This approach allows for tailored elution power throughout the chromatographic run, enhancing the resolution of closely eluting isomers.

One established method utilizes a two-step system. nih.gov Initially, a mobile phase with a lower organic solvent concentration is used for an extended period to separate the early-eluting isomers. Subsequently, the system switches to a mobile phase with a higher concentration of the organic solvent to elute the more retained compounds, completing the analysis in approximately 90 minutes. nih.gov

Table 1: Stepwise Gradient HPLC Parameters for DMHA Isomer Separation

| Parameter | Description | Source |

|---|---|---|

| Mobile Phase A | 1.25% acetonitrile and 0.3% acetic acid in water | nih.gov |

| Mobile Phase B | 5% acetonitrile and 0.3% acetic acid in water | nih.gov |

| Gradient Program | Mobile Phase A is used until a retention time of 59.5 minutes. | nih.gov |

Ultraviolet (UV) detection is a common and reliable method for the quantification of hippurates following HPLC separation. The selection of an optimal wavelength is critical for maximizing sensitivity and minimizing interference from other components in the sample matrix, especially in urine. researchgate.net For the simultaneous analysis of the six DMHA isomers, a detection wavelength of 225 nm has been successfully employed. nih.gov In other related analyses of hippuric and methylhippuric acids, wavelengths of 216 nm and 227.6 nm have also been utilized, with the latter being chosen specifically to reduce interference from endogenous urine constituents. researchgate.net The standard curves for DMHAs using this method have shown linearity over a concentration range of 10-500 micrograms/ml in human urine. nih.gov

The choice of the HPLC column, specifically its stationary phase, is the most critical decision in method development. linklab.gr For the separation of moderately polar compounds like dimethylhippuric acid from an aqueous matrix such as urine, reversed-phase chromatography is the preferred mode. linklab.grsielc.com In this technique, a nonpolar stationary phase is used with a more polar mobile phase. linklab.gr

A reversed-phase Radial-Pak C18 column (4 µm particle size; 100 mm x 5 mm inner diameter) has been effectively used for the separation of DMHA isomers. nih.gov C18, or octadecylsilane, is a hydrophobic stationary phase that separates compounds based on their hydrophobicity. chromatographyonline.comglsciencesinc.com The selection of a column with a smaller particle size (e.g., 5µm or less) generally provides greater separation efficiency. linklab.gr The quality of the base silica and the end-capping technology are also crucial factors that affect peak shape and reproducibility. glsciencesinc.com

Table 2: Specifications of a Reversed-Phase Column for DMHA Analysis

| Specification | Detail | Source |

|---|---|---|

| Stationary Phase | Reversed-Phase C18 (Octadecylsilane) | nih.gov |

| Brand/Type | Radial-Pak | nih.gov |

| Particle Size | 4 microns | nih.gov |

| Column Dimensions | 100 mm length x 5 mm inner diameter | nih.gov |

Gas chromatography coupled with mass spectrometry is a powerful analytical tool for the identification and quantification of toluene (B28343) and xylene metabolites, including hippuric and methylhippuric acids. researchgate.netnih.govnih.gov Its high sensitivity and specificity make it very suitable for this purpose. researchgate.net Given the structural similarity, GC/MS is also a highly applicable technique for the analysis of 2,3-dimethylhippuric acid. However, due to the low volatility and poor thermal stability of hippuric acid derivatives, direct analysis by GC is not feasible. researchgate.net Therefore, sample preparation, including a derivatization step, is essential.

The primary goal of sample preparation for GC/MS analysis of 2,3-dimethylhippuric acid is to extract the analyte from its matrix and chemically modify it to increase its volatility and thermal stability. researchgate.netsemanticscholar.org

The initial step often involves extraction from the biological sample. For urine, liquid-liquid extraction with a solvent like dichloromethane has been used to isolate DMHA isomers. nih.gov Solid-phase extraction using materials like an Empore disk is another effective technique for cleaning up the sample and concentrating the analytes. nih.gov

Following extraction, derivatization is performed. This chemical process converts polar functional groups, such as the carboxylic acid group in 2,3-dimethylhippuric acid, into less polar, more volatile derivatives. researchgate.net

Common derivatization strategies for related hippuric acids include:

Silylation: This involves reacting the analyte with a silylating agent to form trimethylsilyl (TMS) derivatives. This is a well-established method for the GC/MS analysis of methylhippuric acids. nih.gov

Alkylation (Methylation): This process converts the carboxylic acid to its methyl ester. A low-cost and less toxic method involves using methanol (B129727) in an acidic medium (e.g., HCl). researchgate.netnih.gov This procedure has been proven reliable for the biological monitoring of exposure to solvents like toluene and xylene. nih.gov Other reagents like diazomethane have been used but are often avoided due to their explosive and toxic nature. researchgate.net

The choice of derivatization reagent is critical and depends on factors such as reaction efficiency, cost, and safety. researchgate.netnih.gov

Table 3: Comparison of Derivatization Approaches for Hippuric Acids

| Derivatization Method | Reagent Example | Key Characteristics | Source(s) |

|---|---|---|---|

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Forms trimethylsilyl (TMS) derivatives; effective and commonly used for GC/MS. | nih.gov |

| Alkylation (Methylation) | Methanol in acid medium (HCl) | Low-cost, low-toxicity reagent; reliable for routine analysis. | researchgate.netnih.gov |

| Alkylation (Methylation) | Diazomethane | Highly effective but also explosive, carcinogenic, and highly toxic. | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC/MS) Applications

Selected Ion Monitoring (SIM) for Specific Isomers

Selected Ion Monitoring (SIM) is a highly effective mass spectrometry scanning mode for the quantification of specific isomers like 2,3-Dimethylhippuric acid. wikipedia.org In contrast to a full scan where the entire mass-to-charge ratio (m/z) range is analyzed, SIM mode instructs the instrument to detect only a limited, predefined m/z range corresponding to the target analyte. wikipedia.org This approach significantly enhances the signal-to-noise ratio, thereby increasing the sensitivity of the measurement. chemrxiv.orgmdpi.com

By focusing the detector on the specific m/z of 2,3-Dimethylhippuric acid and its isomers, a much greater signal intensity is achieved for these ions of interest. This is particularly advantageous for detecting low-intensity ions that might be obscured by the baseline noise in a full scan mode. chemrxiv.orgmdpi.com The use of SIM in Orbitrap-based metabolomics, for example, has been shown to improve measurement precision and the accuracy of isotope-ratio measurements, which is crucial for distinguishing between compounds with the same nominal mass. chemrxiv.orgmdpi.com This targeted approach is essential for differentiating the six isomers of dimethylhippuric acid, which may co-elute or have very similar retention times in chromatographic separation. nih.gov

Mass Spectrometry Integration for Identification and Quantification

Mass spectrometry (MS) is a powerful tool for the comprehensive profiling of small molecules and proteins. nih.gov Its high sensitivity and resolution allow for the detection and quantification of hundreds to thousands of molecules in a single analysis. nih.gov When coupled with separation techniques like liquid chromatography, MS provides unparalleled capability for the quantitative measurement of organic molecules in complex samples. rsc.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the quantitative analysis of metabolites in complex biological matrices. researchgate.net This technique combines the separation power of high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) with the high selectivity and sensitivity of tandem mass spectrometry. rsc.org

In the analysis of hippuric acids, an LC system first separates the different isomers based on their physicochemical properties as they interact with the stationary phase of the chromatographic column. nih.govirsst.qc.ca Following separation, the analyte enters the mass spectrometer. An LC-MS/MS method for determining related monoaromatic hydrocarbon metabolites involves separating the compounds on a C18 column and subsequent detection using a triple-quadrupole mass spectrometer. researchgate.netnih.gov The mass spectrometer operates in multiple reaction monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the target compound) is selected, fragmented, and a specific product ion is monitored for quantification. This two-stage mass filtering provides exceptional specificity, minimizing interference from other compounds in the matrix. irsst.qc.ca

Mass spectrometry is pivotal in the identification of metabolites. nih.govmycompoundid.org The process begins with the determination of the accurate mass of a potential metabolite, which can be used to search chemical databases for possible matches. mycompoundid.org However, an accurate mass alone can yield many potential chemical formulas. mycompoundid.org

To confirm the structure, tandem mass spectrometry (MS/MS) is employed. In this process, a specific ion (the precursor ion) is isolated and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) create a unique fragmentation pattern, or spectrum, which serves as a structural fingerprint for the molecule. nih.govmycompoundid.org This experimental MS/MS spectrum can be compared against libraries of known metabolite spectra or predicted fragmentation patterns to confirm the identity of a compound like 2,3-Dimethylhippuric acid. mycompoundid.org

Method Validation and Quality Control in Analytical Studies

The validation of an analytical procedure is essential to demonstrate that it is suitable for its intended purpose. europa.eu For methods designed to quantify 2,3-Dimethylhippuric acid, validation ensures the reliability, consistency, and accuracy of the data. wjarr.com The process involves evaluating several key performance characteristics as outlined by international guidelines, such as those from the International Council for Harmonisation (ICH). europa.eu

Key parameters assessed during method validation include linearity, precision, and detection limits. europa.euwjarr.com

Linearity : This parameter demonstrates the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. europa.eusemanticscholar.org For the analysis of the six dimethylhippuric acid isomers using HPLC, standard curves have been shown to be linear over the concentration interval of 10-500 µg/ml in human urine. nih.gov

Precision : Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. europa.eu It is typically evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-day variation), and reproducibility. europa.eu For dimethylhippuric acids, the precision of an HPLC method was reported as 4.2% relative standard deviation (RSD). nih.gov A UPLC-MS/MS method for methylhippuric acid isomers reported intra-day and inter-day precision to be less than 6%. irsst.qc.ca

Detectability Limits : The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. europa.eu The Limit of Quantitation (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. europa.eu For the six DMHA isomers, the detection limit was found to be 1.5 µg/ml. nih.gov

Table 1: Validation Parameters for Dimethylhippuric Acid (DMHA) Isomers Analysis

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Linearity Range | 10-500 µg/ml | HPLC-UV | nih.gov |

| Precision (%RSD) | 4.2% | HPLC-UV | nih.gov |

Biological samples like urine are complex matrices containing numerous endogenous compounds that can interfere with the analysis of the target analyte. This "matrix effect" can cause ion suppression or enhancement in the mass spectrometer's ion source, leading to inaccurate quantification. nih.gov

To mitigate these effects, several strategies are employed. Effective sample dilution can reduce the concentration of interfering substances to a negligible level. nih.gov In one study, this approach resulted in good correlation for calibration curves prepared in urine diluent versus a simple buffer. nih.gov Another critical strategy is the use of a stable isotope-labeled internal standard (SIL-IS). researchgate.net These standards are chemically identical to the analyte but have a different mass, and they co-elute with the analyte, experiencing the same matrix effects. By calculating the ratio of the analyte's signal to the internal standard's signal, the variability caused by matrix interference can be effectively compensated for, leading to more accurate and reliable quantification. nih.govresearchgate.net

Biological Monitoring and Biomarker Applications of Dimethylhippuric Acids

Dimethylhippuric Acids as Biomarkers of Environmental Exposure

The use of urinary DMHAs as biomarkers for TMB exposure is well-established. Following inhalation, TMBs are metabolized in the liver, primarily through the oxidation of one of the methyl groups to a carboxylic acid, forming a dimethylbenzoic acid. This is subsequently conjugated with glycine (B1666218) to form the corresponding DMHA, which is then excreted in the urine. nih.govca.gov The concentration of DMHAs in urine correlates with the extent of TMB exposure, making them valuable tools for assessing occupational and environmental health risks. nih.gov

Numerous studies have demonstrated a strong correlation between the concentration of TMBs in the workplace air and the levels of DMHAs in the urine of exposed workers. nih.gov For instance, research on workers exposed to 1,2,4-TMB has shown that urinary 3,4-dimethylhippuric acid concentrations are a reliable indicator of exposure levels. nih.gov

A controlled human volunteer study involving exposure to TMB vapor provided detailed insights into the excretion of DMHAs. nih.govresearchgate.net Ten healthy male volunteers were exposed to 25 ppm of 1,2,4-TMB, 1,2,3-TMB, and 1,3,5-TMB respectively for 2 hours during light physical activity. nih.govresearchgate.net The results showed that a significant portion of the inhaled TMBs was excreted as DMHAs within 24 hours. nih.gov Specifically, about 22% of the inhaled 1,2,4-TMB was recovered as DMHAs in the urine. nih.govca.govresearchgate.net The analysis of all six possible DMHA isomers confirmed that the sum of these isomers in urine provides a comprehensive measure of TMB uptake. nih.gov

The excretion half-times for the different DMHA isomers were found to range from 4 to 16 hours. nih.govresearchgate.net This relatively short half-life indicates that urinary DMHA levels reflect recent exposure, making them suitable for monitoring short-term or daily fluctuations in exposure. nih.gov

The three common isomers of trimethylbenzene—1,2,3-TMB, 1,2,4-TMB, and 1,3,5-TMB—are metabolized to different DMHA isomers. This specificity is crucial for identifying the particular TMB isomer to which an individual has been exposed. For example, exposure to 1,2,4-TMB results mainly in the excretion of 3,4-DMHA. nih.gov

The metabolic fate and subsequent biomarker profile vary significantly between the TMB isomers. A study on human volunteers demonstrated these differences in urinary recovery of DMHAs:

1,2,4-TMB: Approximately 22% of the inhaled dose was excreted as DMHAs within 24 hours. nih.gov

1,2,3-TMB: The 24-hour recovery as DMHAs was lower, at 11%. nih.gov

1,3,5-TMB: Only about 3% of the absorbed amount was excreted as 3,5-DMHA. nih.gov

This highlights that the relationship between exposure concentration and urinary biomarker level is isomer-dependent. Therefore, an isomer-specific analysis of DMHAs in urine can provide more precise information about the nature of the TMB exposure. nih.gov In situations of mixed TMB exposure, which is common in industrial settings, analyzing the sum of all relevant DMHA isomers is recommended to accurately reflect the total TMB exposure. nih.gov

| Trimethylbenzene Isomer | Primary Dimethylhippuric Acid Metabolite | 24-hour Urinary Recovery as DMHAs (%) |

|---|---|---|

| 1,2,4-TMB | 3,4-DMHA | ~22% |

| 1,2,3-TMB | Multiple Isomers | ~11% |

| 1,3,5-TMB | 3,5-DMHA | ~3% |

Toxicokinetic Modeling in Exposure Studies

Toxicokinetic modeling is a powerful tool for understanding the absorption, distribution, metabolism, and excretion (ADME) of chemicals in the body. For TMBs, these models help to interpret biomonitoring data by relating the concentration of DMHAs in urine to the external exposure conditions.

Physiologically based pharmacokinetic (PBPK) models are mathematical representations of the body that simulate the fate of a chemical in different organs and tissues. e-bookshelf.de A PBPK model has been developed for the inhalation exposure of humans to 1,2,4-TMB. nih.gov This model consists of six compartments for the parent compound (TMB) and one compartment for its primary metabolite, 3,4-dimethylhippuric acid (DMHA). nih.gov

The model incorporates key physiological parameters and metabolic pathways, including both first-order and Michaelis-Menten kinetics for liver metabolism. nih.gov It has been used to simulate how various factors, such as workload and exposure duration, influence the levels of biomarkers like TMB in blood and exhaled air, and DMHA in urine. nih.gov Such models are invaluable for predicting biomarker concentrations under different exposure scenarios and for establishing biological exposure indices.

Several factors can influence the kinetics of TMB metabolism and the excretion of DMHAs, thereby affecting the interpretation of biomarker data.

Physical Activity: Increased physical workload enhances the uptake of TMBs due to increased respiration and blood flow. nih.gov PBPK model simulations have shown that increasing the workload from rest to moderate exercise can more than double the levels of all biomarkers, including urinary DMHA, at the end of a work shift. nih.gov The effect is even more pronounced for samples taken the following morning, with a five-fold increase in the DMHA excretion rate. nih.gov

Exposure Duration and Timing of Sampling: The timing of urine sample collection relative to the exposure period is critical. Simulations of daily 8-hour exposures suggest that end-of-shift biomarker levels tend to reflect the exposure of that same day. nih.gov In contrast, levels measured before the next shift, for example on a Friday morning, are more indicative of the cumulative exposure over the entire work week. nih.gov

Fluctuating Exposure: Workplace exposures are often not constant. PBPK modeling indicates that the variability in biomarker levels due to fluctuating exposure is lower in samples taken the morning after exposure compared to those taken at the end of the shift. nih.gov Urinary DMHA and blood TMB levels are less sensitive to these fluctuations than the exhalation rate of TMB. nih.gov

Co-exposure to Other Solvents: In many industrial settings, workers are exposed to mixtures of solvents. Co-exposure to other chemicals that are metabolized by the same enzymatic pathways can potentially inhibit the metabolism of TMBs and affect the excretion of DMHAs. For instance, the combined habits of smoking and drinking have been observed to suppress the conversion of xylenes (B1142099) to their corresponding methylhippuric acids, a metabolic pathway analogous to that of TMBs. nih.gov

Genetic Polymorphisms: Individual differences in the activity of metabolic enzymes can lead to variations in biomarker levels. While not extensively studied for TMBs, research on similar compounds like xylene suggests that genetic polymorphisms in enzymes such as cytochrome P450 2E1 (CYP2E1) and aldehyde dehydrogenase 2 (ALDH2) could potentially influence metabolism, though one study did not find a significant effect for xylene. nih.gov Further investigation is needed to determine the impact of genetic variability on TMB metabolism and DMHA excretion. nih.gov

Computational Chemistry and Theoretical Studies on Dimethylhippuric Acid

Molecular Modeling and Structural Analysis

Molecular modeling techniques are pivotal in elucidating the three-dimensional structure and conformational landscape of 2,3-Dimethylhippuric acid. While specific experimental data for this isomer is limited, computational methods such as Density Functional Theory (DFT) have been effectively used to study the structural properties of the parent compound, hippuric acid, and its derivatives. nih.govresearchgate.net

DFT calculations, particularly using methods like B3LYP with a 6-311G(d,p) basis set, can be employed to optimize the molecular geometry of 2,3-Dimethylhippuric acid. nih.govresearchgate.net This process identifies the most stable conformations by calculating the energies of various geometric arrangements. For the related molecule hippuric acid, four stable conformers have been identified through such computational methods. nih.govresearchgate.net A similar approach for 2,3-Dimethylhippuric acid would involve mapping the potential energy surface as a function of key dihedral angles to locate energy minima corresponding to stable conformers.

Key structural parameters that can be determined through molecular modeling include:

Bond Lengths: The distances between bonded atoms.

Bond Angles: The angles formed by three consecutive bonded atoms.

Dihedral Angles: The rotational angles between planes defined by four bonded atoms.

Furthermore, computational models can predict vibrational frequencies, which correspond to the energies of molecular vibrations. These theoretical spectra can be compared with experimental infrared (IR) and Raman spectroscopy data to validate the computed structures. nih.gov The assignment of vibrational modes is often facilitated by calculating the Total Energy Distribution (TED). nih.gov

Electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be computed. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A larger gap suggests higher stability and lower reactivity. These electronic descriptors are fundamental for predicting how 2,3-Dimethylhippuric acid might participate in chemical reactions.

Table 1: Representative Computational Chemistry Methods for Structural Analysis

| Method | Application in Studying 2,3-Dimethylhippuric Acid |

|---|---|

| Density Functional Theory (DFT) | Geometry optimization, determination of stable conformers, calculation of vibrational frequencies. nih.govresearchgate.net |

| Ab initio methods | High-accuracy energy calculations and structural predictions. |

Theoretical Predictions of Metabolic Pathways

The metabolic fate of 2,3-Dimethylhippuric acid can be theoretically predicted based on the known metabolism of related compounds. Hippuric acids are generally recognized as metabolites of aromatic compounds. hmdb.canih.gov Specifically, they are acyl glycines formed through the conjugation of a substituted benzoic acid with glycine (B1666218). hmdb.ca

The metabolic pathway for 2,3-Dimethylhippuric acid is anticipated to originate from the exposure to 2,3-dimethylxylene. The predicted pathway involves two main steps:

Oxidation: The initial step is the oxidation of one of the methyl groups of 2,3-dimethylxylene to a carboxylic acid, forming 2,3-dimethylbenzoic acid. This biotransformation is typically catalyzed by cytochrome P450 enzymes in the liver.

Glycine Conjugation: Subsequently, 2,3-dimethylbenzoic acid is activated to its CoA thioester, 2,3-dimethylbenzoyl-CoA. This intermediate then undergoes conjugation with glycine, a reaction catalyzed by the enzyme glycine N-acyltransferase, to yield 2,3-Dimethylhippuric acid. hmdb.ca

This proposed pathway is consistent with the general metabolic routes established for other xylene isomers, which lead to the formation of their corresponding methylhippuric acid metabolites. hmdb.canih.gov Computational tools can be used to model the interaction of 2,3-dimethylbenzoic acid with the active site of glycine N-acyltransferase to further support this theoretical pathway.

Table 2: Predicted Metabolic Pathway of 2,3-Dimethylhippuric Acid

| Precursor | Intermediate | Product | Key Enzyme |

|---|

Quantitative Structure-Activity Relationships (QSAR) in Dimethylhippuric Acid Research

A QSAR model is a mathematical equation that relates one or more molecular descriptors to a specific biological activity. These descriptors can be categorized as:

Electronic Descriptors: These quantify the electronic properties of a molecule, such as the distribution of charges, dipole moment, and HOMO/LUMO energies. nih.gov The energy of the LUMO, for instance, can indicate the ability of a molecule to interact with electron-rich areas of a biological target. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume and surface area.

Hydrophobic Descriptors: These describe the molecule's affinity for nonpolar environments, with LogP (the logarithm of the partition coefficient between octanol (B41247) and water) being a common example.

In the context of dimethylhippuric acid research, QSAR could be used to:

Predict the toxicity of different isomers.

Estimate the rate of metabolic clearance.

Design new derivatives with potentially enhanced or diminished biological activity.

For example, a QSAR study could investigate how the position of the methyl groups on the benzene (B151609) ring of dimethylhippuric acid affects its binding affinity to a particular enzyme or receptor. By developing a predictive model, researchers could then computationally screen a virtual library of related compounds to identify those with the most desirable properties for further experimental testing. The development of robust QSAR models often involves techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 2,3-Dimethylhippuric acid |

| Hippuric acid |

| 2,3-Dimethylbenzoic acid |

| Glycine |

| 2,3-Dimethylxylene |

Future Research Trajectories and Methodological Innovations

Advancements in High-Throughput Metabolomics for Dimethylhippuric Acids

High-throughput metabolomics is set to revolutionize the analysis of 2,3-DMHA and its isomers by significantly increasing the speed and scale of sample processing. Traditional methods, while effective, often involve time-consuming chromatographic separations. nih.gov The future of metabolomics lies in platforms that can analyze thousands of samples per day, a significant leap from conventional liquid chromatography-mass spectrometry (LC-MS) methods. escholarship.org

For dimethylhippuric acids, this means a move towards minimizing or eliminating lengthy separation steps. escholarship.org Techniques such as direct infusion/injection (DI) or flow injection/infusion (FIE) mass spectrometry are promising for rapid screening. escholarship.org While there is often a trade-off between throughput and comprehensive metabolite coverage, these methods are invaluable for large-scale epidemiological studies or occupational exposure monitoring where rapid assessment is crucial. escholarship.org

Future research will likely focus on optimizing these high-throughput methods for complex matrices like urine, where 2,3-DMHA is typically detected. nih.govnih.gov This includes developing robust sample preparation protocols that are amenable to automation and reduce matrix effects, thereby ensuring data quality in a high-throughput context. The application of machine learning algorithms to process the vast datasets generated by these platforms will also be critical for identifying patterns and potential biomarkers related to trimethylbenzene exposure. rsc.org

Integrated Omics Approaches in Metabolic Pathway Elucidation

Understanding the complete metabolic pathway of 2,3-Dimethylhippuric acid requires looking beyond the metabolite itself. Integrated omics, which combines data from genomics, transcriptomics, proteomics, and metabolomics, offers a holistic view of the biological processes involved in its formation and excretion. mdpi.comnih.govrsc.org 2,3-DMHA is formed from the metabolism of 1,2,3-trimethylbenzene, which is first oxidized to 2,3-dimethylbenzoic acid and then conjugated with glycine (B1666218). nih.govresearchgate.net

An integrated omics approach could elucidate the specific enzymes and genetic variations that influence the efficiency of this pathway. For instance, transcriptomics and proteomics could identify the specific cytochrome P450 enzymes responsible for the initial oxidation of the trimethylbenzene isomer and the glycine N-acyltransferase involved in the final conjugation step. hmdb.ca By correlating gene expression levels with metabolite concentrations, researchers can build comprehensive models of xenobiotic metabolism. frontiersin.org

This approach is particularly valuable for understanding inter-individual variability in response to chemical exposures. Genetic polymorphisms in metabolic enzymes can lead to differences in the rate of 2,3-DMHA formation, potentially affecting an individual's susceptibility to the toxic effects of the parent compound. Future studies will likely employ multi-omics analyses in exposed populations to identify genetic markers that predict metabolic profiles and health outcomes. mdpi.com

Development of Novel Analytical Platforms for Enhanced Specificity and Sensitivity

A significant analytical challenge in studying 2,3-DMHA is its differentiation from other dimethylhippuric acid isomers. nih.gov Standard chromatographic techniques can separate these isomers, but there is a continuous drive to develop platforms with even greater resolving power, specificity, and sensitivity. nih.gov

One promising area is the advancement of ion mobility spectrometry (IMS) coupled with mass spectrometry (IMS-MS). researchgate.netacs.org IMS separates ions based on their size and shape in the gas phase, providing an additional dimension of separation to chromatography and mass analysis. This can be particularly effective for resolving isomeric compounds that are difficult to separate by chromatography alone. researchgate.netacs.org

Q & A

Basic Research Questions

Q. What validated methods are recommended for quantifying 2,3-dimethylhippuric acid (2,3-DMHA) in biological samples?

- Methodology : Reverse-phase HPLC with ion-pair chromatography is widely used. A C18 column (4.6 × 150 mm, 5 μm) and mobile phases containing 20% acetonitrile in 20 mM phosphate buffer (pH 3.0) with 4 mM sodium octyl sulfate (SOS) as an ion-pair reagent achieve optimal separation of hippuric acid derivatives. Detection at 246 nm ensures specificity for 2,3-DMHA .

- Validation : Recovery rates >96% and intra-day precision <5% RSD are achievable in the 1–5 μg/mL range. Calibration curves should use creatinine-normalized urine samples to account for dilution effects .

Q. How do pH and ion-pair reagents influence chromatographic separation of 2,3-DMHA?

- pH Optimization : Lower pH (3.0) enhances retention of acidic metabolites like 2,3-DMHA by protonating carboxyl groups, improving interaction with the C18 stationary phase .

- Ion-Pair Selection : SOS outperforms sodium decyl sulfate (SDS) or sodium hexyl sulfate (SHS) in resolving 2,3-DMHA from co-eluting isomers (e.g., 3,4-DMHA). SOS’s alkyl chain length balances retention time and peak symmetry .

Advanced Research Questions

Q. How should researchers address discrepancies in correlation coefficients between solvent exposure levels and urinary 2,3-DMHA concentrations across studies?

- Case Example : A study reported a correlation of r = 0.866 between 1,2,4-TMB exposure and 3,4-DMHA levels , while others noted weaker correlations for 2,3-DMHA due to isomer-specific metabolic pathways.

- Resolution :

- Pharmacokinetic Modeling : Account for inter-individual variation in cytochrome P450 activity, which governs TMB isomer metabolism to DMHA derivatives .

- Cohort Stratification : Group subjects by exposure duration and genetic polymorphisms (e.g., CYP2E1) to isolate confounding factors .

Q. What strategies optimize detection of trace 2,3-DMHA in complex matrices like occupational exposure samples?

- Sample Preparation : Solid-phase extraction (SPE) with mixed-mode cartridges (e.g., Oasis MCX) improves recovery by retaining acidic metabolites while removing urinary interferents (e.g., urea) .

- Advanced Detection : Coupling HPLC with tandem mass spectrometry (LC-MS/MS) increases sensitivity (LOQ < 0.1 ng/mL) and specificity via MRM transitions (e.g., m/z 207 → 163 for 2,3-DMHA) .

Q. How do co-eluting isomers (e.g., 2,3-DMHA vs. 3,4-DMHA) affect biomarker reliability, and how can this be resolved?

- Chromatographic Solutions :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.